molecular formula C9H4N2O3 B12870084 4-Cyanobenzo[d]oxazole-2-carboxylic acid

4-Cyanobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12870084
M. Wt: 188.14 g/mol
InChI Key: MTPKVHSBQFTOBU-UHFFFAOYSA-N
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Description

4-Cyanobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with a cyano group at the 4-position and a carboxylic acid group at the 2-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable nitrile, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzo[d]oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of substituted oxazole compounds .

Scientific Research Applications

4-Cyanobenzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyanobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyanobenzo[d]oxazole-2-carboxylic acid include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and a carboxylic acid group allows for a diverse range of chemical modifications and applications .

Properties

Molecular Formula

C9H4N2O3

Molecular Weight

188.14 g/mol

IUPAC Name

4-cyano-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H4N2O3/c10-4-5-2-1-3-6-7(5)11-8(14-6)9(12)13/h1-3H,(H,12,13)

InChI Key

MTPKVHSBQFTOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C#N

Origin of Product

United States

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